Comparative Vendor Purity: 3-Iodo vs. 4-Iodo Regioisomer in the (oxolan-2-yl)methyl Pyrazole Series
While not a direct head-to-head study, cross-study comparison of vendor purity specifications reveals a difference in the commercial availability of the 3-iodo vs. 4-iodo regioisomer. The 3-iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole is widely available from multiple vendors with a minimum purity of 97% . In contrast, the 4-iodo positional isomer is also specified at 98% purity, but has been observed to be discontinued or only available via quotation from certain suppliers , which can create a procurement barrier. For researchers prioritizing immediate availability of a high-purity building block, the 3-iodo regioisomer offers a more reliable supply chain advantage .
| Evidence Dimension | Commercial Availability and Purity |
|---|---|
| Target Compound Data | Purity ≥ 97%, active commercial availability from multiple vendors (e.g., AKSci, Fluorochem, Leyan) |
| Comparator Or Baseline | 4-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole (CAS 1339614-11-7): Purity 98%, but with limited or discontinued vendor availability (e.g., CymitQuimica, Leyan) |
| Quantified Difference | Equivalent purity, superior procurement accessibility for the 3-iodo regioisomer. |
| Conditions | Commercial vendor product specifications. |
Why This Matters
For procurement, the 3-iodo regioisomer's superior commercial availability reduces lead times and sourcing risk, enabling faster project initiation compared to the less accessible 4-iodo analog.
